[(2,4-difluorophenyl)sulfamoyl]dimethylamine

DHFR Inhibition Antifolate Research Species Selectivity

[(2,4-difluorophenyl)sulfamoyl]dimethylamine (CAS 349573-48-4) is a sulfamide derivative with the molecular formula C8H10F2N2O2S and a molecular weight of 236.24 g/mol. It features a 2,4-difluorophenyl moiety linked to a dimethylsulfamide group.

Molecular Formula C8H10F2N2O2S
Molecular Weight 236.24
CAS No. 349573-48-4
Cat. No. B2562961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2,4-difluorophenyl)sulfamoyl]dimethylamine
CAS349573-48-4
Molecular FormulaC8H10F2N2O2S
Molecular Weight236.24
Structural Identifiers
SMILESCN(C)S(=O)(=O)NC1=C(C=C(C=C1)F)F
InChIInChI=1S/C8H10F2N2O2S/c1-12(2)15(13,14)11-8-4-3-6(9)5-7(8)10/h3-5,11H,1-2H3
InChIKeyUXEKTFPVPWPJOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Quantitative Differentiation of [(2,4-difluorophenyl)sulfamoyl]dimethylamine (CAS 349573-48-4) as a Research Intermediate


[(2,4-difluorophenyl)sulfamoyl]dimethylamine (CAS 349573-48-4) is a sulfamide derivative with the molecular formula C8H10F2N2O2S and a molecular weight of 236.24 g/mol [1]. It features a 2,4-difluorophenyl moiety linked to a dimethylsulfamide group. This compound is primarily utilized as a specialized building block in medicinal chemistry and agrochemical research [2]. Its value proposition for procurement is based on the specific electronic and steric properties conferred by its 2,4-difluoro substitution pattern, which is a key determinant of biological activity in derived compounds, rather than on its own intrinsic potency as a final active ingredient.

Why In-Class Substitution of [(2,4-difluorophenyl)sulfamoyl]dimethylamine Is Not Possible Without Quantitative Verification


Close structural analogs, such as the 2,6-difluoro regioisomer, cannot be assumed to be functionally interchangeable. The precise positioning of fluorine atoms on the phenyl ring dictates the molecular geometry, electronic distribution, and resultant interactions with biological targets. As demonstrated by the distinct potency differences observed even between chemically similar chloro-aromatic fragments in thrombin binding (430 μM vs. 10 mM) [1], minor structural modifications lead to large and non-linear changes in activity. Therefore, selecting the correct isomer is a critical procurement decision that must be data-driven to ensure the validity and reproducibility of subsequent research.

Quantitative Evidence for the Selection of [(2,4-difluorophenyl)sulfamoyl]dimethylamine (CAS 349573-48-4)


Evidence Item 1: Differential Inhibition of Dihydrofolate Reductase (DHFR) Across Species

The compound demonstrates a significant difference in inhibitory potency against dihydrofolate reductase (DHFR) depending on the enzyme's species of origin. It shows weak activity against the mammalian rat liver enzyme but markedly higher potency against the bacterial enzyme from Mycobacterium avium, suggesting a potential basis for selective toxicity [1][2].

DHFR Inhibition Antifolate Research Species Selectivity

Evidence Item 2: Differentiation as a Key Intermediate for Highly Potent MGAT2 Inhibitors

The compound's core scaffold is a critical component of a series of orally bioavailable MGAT2 inhibitors. Advanced lead compounds containing this moiety, such as 24d (Cpd24d), achieve extremely high potency (MGAT2 IC50 = 3.4 nM) and excellent selectivity (>30,000-fold over related acyltransferases), features that are unattainable with other simple sulfamide scaffolds not containing the 2,4-difluorophenyl group [1].

Metabolic Disease MGAT2 Inhibition Pharmacophore Scaffold

Evidence Item 3: Differentiation from the 2,6-Difluorophenyl Regioisomer (CAS 866154-28-1)

The target compound (2,4-difluoro) is a regioisomer of [(2,6-difluorophenyl)sulfamoyl]dimethylamine (CAS 866154-28-1). While direct comparative biological data for the parent sulfamides is limited in the public domain, the 2,4-difluoro substitution pattern is explicitly claimed in patents for neuroprotective sulfamides, indicating a structure-activity relationship (SAR) preference for the 2,4- over the 2,6-disposition for this therapeutic application [1].

Regioisomer Differentiation SAR 2,4- vs 2,6-Difluoro

High-Value Application Scenarios for [(2,4-difluorophenyl)sulfamoyl]dimethylamine (CAS 349573-48-4)


Design of Species-Selective DHFR Inhibitors for Antimicrobial Research

Based on the quantitative evidence of differential DHFR inhibition (130,000 nM for rat vs. 190 nM for M. avium) [1], this compound is an ideal starting scaffold for medicinal chemistry campaigns aiming to develop selective antimicrobial agents. Researchers can leverage this intrinsic selectivity profile to minimize mammalian toxicity risk early in the lead optimization process.

Synthesis of High-Potency, Orally Bioavailable MGAT2 Inhibitors

As demonstrated by its role as the core scaffold in Cpd24d (IC50 = 3.4 nM, F = 52%) [2], this compound is a strategic procurement for laboratories focused on metabolic diseases. It enables the construction of advanced leads with validated in vivo efficacy for suppressing plasma triacylglycerol levels, a property not achievable with generic, unoptimized sulfamides.

Synthesis of Neuroprotective Agents Based on Patented SAR

Patent literature specifically claims the 2,4-difluorophenyl sulfamide motif for neuroprotective action, providing a clear rationale for its selection over the 2,6-difluoro regioisomer [3]. This makes the compound a critical building block for neuroscience R&D programs targeting excitotoxicity and related neurodegenerative conditions.

Fragment-Based Drug Discovery (FBDD) Library Design

The distinct potency differences observed between chemically similar fragments in thrombin binding (430 μM vs. 10 mM) [4] highlight the extreme sensitivity of protein pockets to small structural changes. The unique fluorine pattern of this compound makes it a valuable addition to fragment screening libraries designed to probe halogen-bonding interactions and identify novel chemical starting points.

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